molecular formula C8H18Cl2N2O B1457425 (S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride CAS No. 1403763-24-5

(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride

Cat. No.: B1457425
CAS No.: 1403763-24-5
M. Wt: 229.14 g/mol
InChI Key: UWSMFNFSSFRRBA-KLXURFKVSA-N
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Description

(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2O and its molecular weight is 229.14 g/mol. The purity is usually 95%.
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Biological Activity

(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

  • IUPAC Name : (S)-N-methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride
  • Molecular Weight : 229.15 g/mol
  • Purity : 95%
  • InChI Key : UWSMFNFSSFRRBA-KLXURFKVSA-N

The compound acts primarily as a selective modulator in various biological systems. Its structure allows it to interact with specific receptors and enzymes, influencing cellular pathways related to proliferation and apoptosis. Notably, its azetidine ring contributes to its ability to bind effectively to target sites.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition :
    • In vitro assays have shown that the compound inhibits cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells.
    • The IC50 values for these cell lines were reported as follows:
      • MDA-MB-231: IC50=0.126μM\text{IC}_{50}=0.126\,\mu M
      • MCF-7: IC50=8nM\text{IC}_{50}=8\,nM for related azetidine derivatives .
  • Mechanism of Action :
    • The compound induces apoptosis and cell cycle arrest at the G2/M phase, which has been correlated with increased levels of caspase activity in treated cells .

Antimicrobial Activity

The compound also shows promising antibacterial properties:

  • Minimum Inhibitory Concentrations (MIC) :
    • Against Gram-positive bacteria, the compound demonstrated potent activity with MIC values lower than traditional antibiotics:
      • Staphylococcus aureus: MIC = 44 nM
      • MRSA strains: MIC values ranged from 11 nM to 180 nM depending on the strain .
  • Selectivity and Safety :
    • The compound exhibited a favorable selectivity index, indicating lower toxicity to normal cells compared to cancerous cells, which is critical for therapeutic applications .

Case Studies and Research Findings

StudyFindingsReference
Anticancer ActivitySignificant inhibition of MDA-MB-231 cell line with an IC50 of 0.126 μM
Antimicrobial EfficacyEffective against MRSA with MIC values as low as 11 nM
Apoptosis InductionIncreased caspase activity in treated MCF-7 cells

Properties

IUPAC Name

N-methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSMFNFSSFRRBA-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCOC1)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
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(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
Reactant of Route 3
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
Reactant of Route 4
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
Reactant of Route 5
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
Reactant of Route 6
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride

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